1-(Thietan-3-yl)-1H-benzo[d]imidazole
Description
1-(Thietan-3-yl)-1H-benzo[d]imidazole is a benzimidazole derivative featuring a thietane (a four-membered sulfur-containing heterocycle) substituent at the 1-position of the benzimidazole core. Benzimidazoles are privileged scaffolds in medicinal chemistry due to their broad pharmacological activities, including antimicrobial, anticancer, and antiviral properties . For instance, methods such as Pd-catalyzed C–H activation or copper-catalyzed click chemistry —used to synthesize other 1H-benzo[d]imidazole derivatives—may be applicable to this compound.
Properties
CAS No. |
182193-18-6 |
|---|---|
Molecular Formula |
C10H10N2S |
Molecular Weight |
190.264 |
IUPAC Name |
1-(thietan-3-yl)benzimidazole |
InChI |
InChI=1S/C10H10N2S/c1-2-4-10-9(3-1)11-7-12(10)8-5-13-6-8/h1-4,7-8H,5-6H2 |
InChI Key |
HUVREYACPVLRJM-UHFFFAOYSA-N |
SMILES |
C1C(CS1)N2C=NC3=CC=CC=C32 |
Synonyms |
1H-Benzimidazole,1-(3-thietanyl)-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Comparisons
The substitution pattern on the benzimidazole core significantly influences physicochemical and biological properties. Key analogs include:
Key Insights :
- Thietane’s smaller ring size may confer higher reactivity and metabolic stability compared to thiophene .
- Dibenzothiophene-substituted analogs exhibit higher molecular weights (~250 g/mol) and lipophilicity, impacting membrane permeability .
Comparison :
- Thiophene- and furan-substituted benzimidazoles are often synthesized via green, one-pot methods , whereas dibenzothiophene derivatives require multi-step coupling .
- Thietane-substituted analogs may require specialized reagents (e.g., thietane-containing electrophiles) or ring-closing strategies.
Physicochemical Properties
Melting points, solubility, and molecular weights differ markedly across analogs:
Thietane Derivative Predictions :
- Expected molecular weight: ~220–230 g/mol.
- Melting point likely lower than thiophene analogs due to reduced crystallinity from the strained thietane ring.
Thietane Derivative Hypotheses :
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